2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and fluoro groups, and an oxazole ring attached to a fluorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-6-fluorobenzamide: This can be achieved by reacting 2-chloro-6-fluorobenzoyl chloride with ammonia or an amine under controlled conditions.
Synthesis of the oxazole ring: The oxazole ring can be synthesized by cyclization of appropriate precursors, such as 2-fluorobenzonitrile and an α-haloketone, under basic conditions.
Coupling of the oxazole and benzamide moieties: The final step involves coupling the synthesized oxazole ring with 2-chloro-6-fluorobenzamide using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and benzamide moiety.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: A simpler analog with similar functional groups but lacking the oxazole ring.
2-chloro-6-fluorobenzyl chloride: Another related compound used in organic synthesis.
Fluorinated Pyridines: Compounds with similar fluorine substitution patterns but different core structures.
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide lies in its combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-12-5-3-7-14(20)16(12)17(23)21-9-10-8-15(24-22-10)11-4-1-2-6-13(11)19/h1-8H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDRUOUVCXJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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